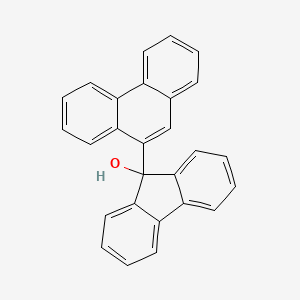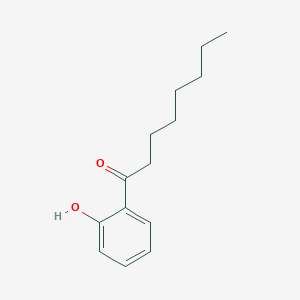
1-Octanone, 1-(2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanone, 1-(2-hydroxyphenyl)- is an organic compound with the molecular formula C14H20O2 It is a ketone with a phenolic hydroxyl group attached to the second carbon of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanone, 1-(2-hydroxyphenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenol with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of 1-Octanone, 1-(2-hydroxyphenyl)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 1-Octanone, 1-(2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-Octanone, 1-(2-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Octanone, 1-(2-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior.
Comparison with Similar Compounds
1-Octanone, 1-(2-hydroxyphenyl)- can be compared with other similar compounds such as:
1-Octanone, 1-(4-hydroxyphenyl)-: Similar structure but with the hydroxyl group at the para position.
2-Octanone: Lacks the phenolic hydroxyl group, resulting in different chemical properties and reactivity.
4’-Hydroxyoctanophenone: Another positional isomer with distinct physical and chemical characteristics.
Properties
CAS No. |
3226-27-5 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)octan-1-one |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-6-10-13(15)12-9-7-8-11-14(12)16/h7-9,11,16H,2-6,10H2,1H3 |
InChI Key |
PGCCZWYHMDVUBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


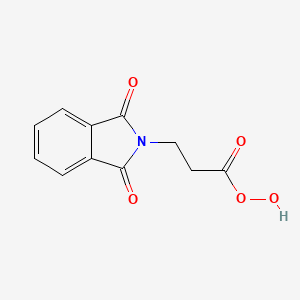
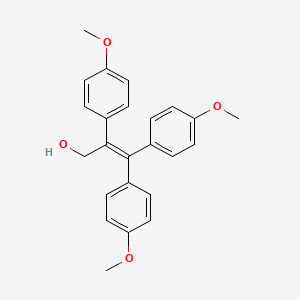
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
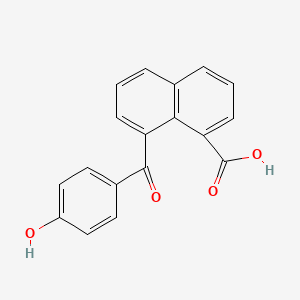
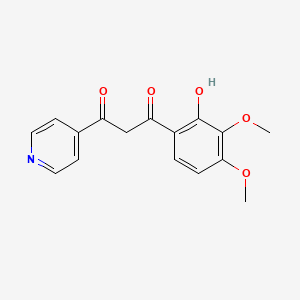
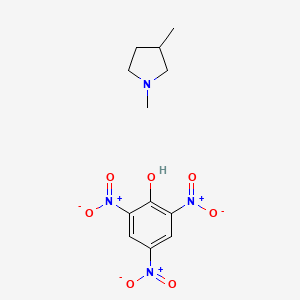
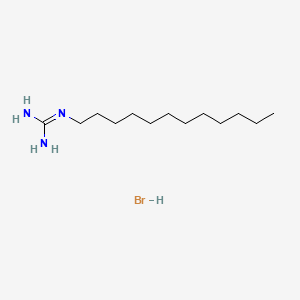
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)


